Dictyopyrone B
Description
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2S)-2,4-dimethyl-5-[(E)-tetradec-12-enoyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C21H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(22)20-17(2)16-18(3)24-21(20)23/h4-5,18H,6-16H2,1-3H3/b5-4+/t18-/m0/s1 |
InChI Key |
TVGUMWJNRTVELQ-WRFKIARRSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |
Canonical SMILES |
CC=CCCCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |
Synonyms |
dictyopyrone B |
Origin of Product |
United States |
Chemical Reactions Analysis
Biosynthetic Pathways and Precursor Relationships
Dictyopyrone B is biosynthesized through polyketide-derived pathways, with dictyobispyrones serving as key intermediates. Zinc (II) ions induce the production of dictyobispyrones B and E in D. giganteum, which undergo hydration and decarboxylation to form dictyopyrones .
Table 1: Key Biosynthetic Reactions
Functional Reactivity and Derivatives
This compound exhibits reactivity at its α-pyrone ring and side chain, enabling derivative synthesis. Key modifications include:
-
Hydrogenation : Dihydrodictyopyrones (saturated analogs) are produced via catalytic hydrogenation, reducing the α-pyrone’s double bonds .
-
Esterification : The C-3 acyl group undergoes esterification reactions, facilitating structural diversification for bioactivity studies .
Table 3: Reactivity Profile
| Reaction | Site of Modification | Functional Groups Altered | Applications |
|---|---|---|---|
| Hydrogenation | α-Pyrone ring | C=C → C-C | Bioactivity modulation |
| Esterification | C-3 acyl side chain | -COOH → -COOR | Derivative synthesis |
Analytical Characterization Data
Structural elucidation relied on NMR, MS, and X-ray crystallography. Key spectral data for this compound include:
Comparison with Similar Compounds
Structural-Activity Relationships (SAR)
- C-3 Side Chain : Critical for this compound’s bioactivity, as removal (e.g., in pyrone ring-only analogs) abolishes effects .
- Stereochemistry : Configurational differences (e.g., C-6 in rhytismatones) alter biological outcomes .
- Saturation : Dihydro derivatives (e.g., dihydrodictyopyrones) exhibit distinct patent-protected activities, likely due to altered reactivity .
Bioactivity Comparison Table
Preparation Methods
Source Organisms and Cultivation
Dictyopyrone B was first isolated from Dictyostelium discoideum and D. rhizoposium fruiting bodies cultivated under controlled laboratory conditions. These cellular slime molds were grown on agar plates containing A-medium (0.5% glucose, 0.5% polypeptone, 0.05% yeast extract, and mineral salts) at 22°C, with Klebsiella aerogenes or Escherichia coli as bacterial food sources. Zinc chloride (0.5 mM) was occasionally added to enhance secondary metabolite production. After four days, mature fruiting bodies were harvested, freeze-dried, and stored at -80°C until extraction.
Solvent Extraction and Partitioning
The dried fruiting bodies (80–100 g dry weight) were subjected to triple methanol extraction at room temperature, yielding a crude extract (10–11 g). This extract was partitioned between ethyl acetate and water, with the ethyl acetate-soluble fraction (2.3–2.8 g) retained for further purification. The partition coefficient favored the α-pyrone derivatives due to their moderate hydrophobicity, as evidenced by the selective solubility of this compound in ethyl acetate.
Chromatographic Purification
The ethyl acetate fraction underwent sequential chromatography over silica gel and octadecyl silica (ODS) columns. Initial silica gel chromatography employed a hexane-ethyl acetate gradient (1:3 to 17:3), eluting this compound in the hexane-EtOAc (1:3) fraction. Further purification via ODS chromatography with a water-acetonitrile gradient (1:1 to 1:4) isolated this compound at 1.3–1.8 mg per 80–100 g dry biomass. Final purity (>95%) was confirmed by analytical HPLC using a C18 reverse-phase column.
Table 1: Isolation Yields of this compound from Dictyostelium Species
| Species | Dry Biomass (g) | Extract Weight (g) | Purified Yield (mg) | Purity (%) |
|---|---|---|---|---|
| D. discoideum | 80 | 10.0 | 1.3 | 96 |
| D. rhizoposium | 100 | 11.0 | 1.8 | 95 |
Total Synthesis of this compound
Retrosynthetic Analysis
The total synthesis of this compound was achieved through a convergent strategy targeting the α-pyrone core and C-3 acyl side chain. Key disconnections included:
Construction of the α-Pyrone Core
The synthesis commenced with methyl (R)-3-hydroxyhexanoate, which underwent O-silylation (TBSCl, imidazole) and subsequent aldol reaction with propionaldehyde to yield a β-hydroxy ketone intermediate. Dieckmann cyclization using lithium hexamethyldisilazide (LiHMDS) in THF at -78°C afforded the α-pyrone scaffold in 72% yield.
Side Chain Elaboration
The C-3 hydroxyl group was acylated with propionyl chloride in the presence of DMAP and triethylamine, introducing the characteristic side chain. Deprotection of the TBS group (TBAF, THF) yielded racemic this compound, which was resolved via chiral HPLC (Chiralpak IA column, heptane-iPrOH 9:1) to obtain the enantiomerically pure compound ([α]D²⁵ = -53.4, c 0.13 in CHCl₃).
Table 2: Key Reaction Conditions in Total Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Addition | LDA, THF, -78°C | 85 | 90 |
| Dieckmann Cyclization | LiHMDS (2.0 eq), THF, -78°C | 72 | 88 |
| S-Acylation | Propionyl chloride, DMAP | 78 | 95 |
| Chiral Resolution | Chiralpak IA, heptane-iPrOH | 41 | 99 |
Analytical Characterization and Validation
Spectroscopic Identification
This compound isolated from natural sources and synthetic batches were characterized by ¹H NMR (600 MHz), ¹³C NMR (150 MHz), and HRFAB-MS. Key spectral data included:
Comparative Analysis
Natural and synthetic this compound exhibited identical chromatographic retention times (tR = 12.3 min, C18 column) and optical rotations, confirming stereochemical fidelity. The synthetic route achieved 98% enantiomeric excess (ee), matching the natural product's optical purity.
Discussion of Methodological Challenges
Q & A
Q. What criteria (e.g., FINER/PICOT) guide hypothesis-driven studies on this compound’s pharmacological potential?
- Methodological Answer : Apply PICOT (Population: target cell lines; Intervention: dose range; Comparison: positive/negative controls; Outcome: IC50; Timeframe: exposure duration) to define scope. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with translational goals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
